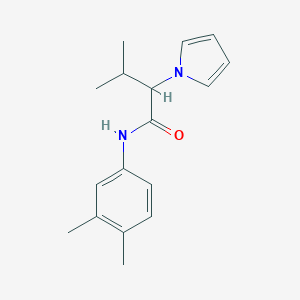

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than furan and thiophene due to the +M effect of the nitrogen. Pyrrole, furan and thiophene undergo electrophilic substitution reactions like nitration, sulphonation, halogenation etc .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .Chemical Reactions Analysis

Pyrrole undergoes several reactions that are typical of other aromatic compounds. For instance, it can form a type of electrophilic substitution reactions, being nitrated by nitric acid .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is especially sensitive to oxidation by traces of metal salts .Wissenschaftliche Forschungsanwendungen

1. Catalytic Applications

- Chiral Organocatalyst : A related compound, "Butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐" is used as a chiral organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines (Noshi, 2014).

2. Synthesis of Heterocyclic Compounds

- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This compound has been used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

3. Biological Activity

- Histone Deacetylase Inhibitors : Derivatives of this compound, such as "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides", have been studied for their activity as synthetic histone deacetylase inhibitors (Mai et al., 2004).

4. Pharmaceutical Research

- Antimicrobial Agents : Certain pyrrole derivatives, including compounds structurally related to "N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide", have shown significant antimicrobial properties, suggesting potential pharmaceutical applications (Hublikar et al., 2019).

5. Organometallic Chemistry

- Initiators of ε-Caprolactone Polymerization : Related compounds have been used as initiators in ε-Caprolactone Polymerization, indicating their utility in material science and organometallic chemistry (Matsuo, Mashima, & Tani, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCZWMSGCJLOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B495945.png)

![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495951.png)

![3-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495954.png)

![N-[4-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B495966.png)

![N-[3-(3-methylbutoxy)phenyl]propanamide](/img/structure/B495967.png)